1-Ethoxy-1-(1-ethoxypropoxy)propane
Description
Properties
CAS No. |
98060-51-6 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-ethoxy-1-(1-ethoxypropoxy)propane |
InChI |
InChI=1S/C10H22O3/c1-5-9(11-7-3)13-10(6-2)12-8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
KFXZGBTVUDLAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCC)OC(CC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular data for 1-Ethoxy-1-(1-ethoxypropoxy)propane and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 238757-30-7 | C10H22O2 | 174.28 | Ether, acetal |
| 1-(1-Ethoxyethoxy)propane | 20680-10-8 | C7H16O2 | 132.20 | Ether, acetal |
| 1-(Propoxymethoxy)propane | 505-84-0 | C7H16O2 | 132.20 | Ether |
| (±)-Acetaldehyde ethyl isopropyl acetal | 7234-65-3 | C8H18O2 | 146.23 | Acetal |
| Propylene glycol monoethyl ether acetate | - | C7H14O3 | 146.18 | Ether, ester |
Key Observations :
- Branching vs. Linearity: this compound and its isoamyl derivative have branched alkoxy chains, which may enhance solubility in nonpolar solvents compared to linear analogs like 1-(propoxymethoxy)propane .
- Molecular Weight Impact : Higher molecular weight compounds (e.g., C10H22O2) likely exhibit higher boiling points and lower volatility compared to smaller analogs like C7H16O2 .
Stability and Reactivity
- Chemical Stability : Acetals such as this compound are generally stable under recommended storage conditions but may hydrolyze in acidic or aqueous environments .
- Incompatibilities: Limited data exist for most analogs, but acetals should be kept away from strong oxidizing agents to avoid hazardous reactions .
Q & A
Q. What are the most reliable synthetic routes for 1-Ethoxy-1-(1-ethoxypropoxy)propane, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis by reacting sodium ethoxide with a suitable alkyl halide precursor. For example, 1-chloropropane derivatives may react with ethoxide ions under anhydrous conditions to form ether linkages. Acid-catalyzed condensation of alcohols (e.g., propanol derivatives) is another route, though this method risks carbocation rearrangements in tertiary alcohols . Reaction optimization (e.g., temperature control at 60–80°C, inert atmosphere) is critical to avoid side reactions like elimination. Yields are typically monitored via gas chromatography (GC) or NMR spectroscopy .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm ethoxy and propoxy group connectivity. For example, the ethoxy methyl protons resonate at δ 1.1–1.3 ppm, while methylene protons in the propoxy chain appear at δ 3.4–3.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z: 190.23 for ).
- Infrared (IR) Spectroscopy : Stretching frequencies for ether C-O bonds (~1100 cm) and absence of hydroxyl peaks confirm successful synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised if vapor concentrations exceed 0.227 kPa (per analogous ethers) .
- Ventilation : Work in a fume hood to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. For instance, the ethoxy group’s electron-donating effects can be quantified to predict nucleophilic substitution rates. Retrosynthesis tools (e.g., Pistachio, Reaxys) leverage reaction databases to propose viable pathways, validated by experimental kinetic studies .
Q. What strategies resolve contradictory data in reported reaction yields for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, optimizing solvent selection (toluene vs. THF) may improve yields by 15–20% .
- Analytical Cross-Validation : Compare HPLC purity data with H NMR integration to identify impurities (e.g., residual alcohols or alkenes) .
Q. How does the compound’s stability vary under different storage conditions?
Q. What mechanistic insights explain the limitations of acid-catalyzed synthesis for this ether?
- Methodological Answer : Acidic conditions promote carbocation formation, leading to rearrangements (e.g., hydride shifts in secondary alcohols). For example, propan-2-ol derivatives may form stable tertiary carbocations, yielding unintended branched ethers. Neutral or weakly basic conditions (pH 7–9) mitigate this .
Data Analysis and Experimental Design
Q. How do solvent choices impact the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of ethoxide ions, increasing reaction rates. Solvent polarity index (e.g., DMSO: 7.2) correlates with transition state stabilization. Solvent screening via kinetic studies (e.g., time-resolved IR) identifies optimal media .
Q. What advanced purification techniques are effective for isolating high-purity samples?
- Methodological Answer :
- Distillation : Fractional distillation at reduced pressure (e.g., 50 mmHg, boiling point ~120°C) separates the ether from low-boiling impurities.
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to resolve non-polar byproducts.
- Crystallization : Slow cooling in ethanol yields crystalline product (melting point validation via DSC) .
Q. Q. How can isotopic labeling (e.g., C, H) elucidate metabolic or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
